molecular formula C8H12ClNO2 B1280171 O-(2-Phenoxyethyl)hydroxylamine hydrochloride CAS No. 5397-72-8

O-(2-Phenoxyethyl)hydroxylamine hydrochloride

Cat. No. B1280171
CAS RN: 5397-72-8
M. Wt: 189.64 g/mol
InChI Key: OVSNPPTZTPXOLP-UHFFFAOYSA-N
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Description

O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various hydroxylamine derivatives and their applications, which can provide insight into the general behavior and reactivity of hydroxylamine compounds. For instance, O-(2,4-dinitrophenyl)hydroxylamine is used as an aminating agent and an active-site-directed inhibitor in biochemical reactions . Similarly, O-(diphenylphosphinyl)hydroxylamine is another derivative that has been synthesized and characterized by its reactions with other compounds .

Synthesis Analysis

The synthesis of hydroxylamine derivatives can be complex and is often tailored to the specific functional groups attached to the hydroxylamine. For example, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine involves a two-step process and has been compared to other aminating agents for efficiency . The preparation of O-(diphenylphosphinyl)hydroxylamine is achieved by reacting hydroxylamine with diphenylphosphinic chloride . These methods suggest that the synthesis of O-(2-Phenoxyethyl)hydroxylamine hydrochloride would likely involve a reaction between hydroxylamine and an appropriate phenoxyethyl precursor.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can significantly influence their reactivity and physical properties. For instance, the dihedral angle between aromatic rings in the structure of 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol affects its crystal packing and hydrogen bonding . The molecular structure of O-(2-Phenoxyethyl)hydroxylamine hydrochloride would likely feature a phenoxyethyl group influencing its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Hydroxylamine derivatives participate in various chemical reactions, often as intermediates or reagents. O-(2,4-dinitrophenyl)hydroxylamine, for example, is used for the amination of methionine residues in enzymes and the synthesis of substituted N-benzoyliminopyridinium ylides . The conversion of arylboronic acids into phenols using hydroxylamine demonstrates the versatility of hydroxylamine as a reagent . These examples suggest that O-(2-Phenoxyethyl)hydroxylamine hydrochloride could also be involved in similar electrophilic amination reactions or serve as a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structures. For example, the presence of hydroxy groups and their relative positions can affect the compound's hydrogen bonding and solubility . The reactivity of hydroxylamine derivatives with other functional groups, such as phosphinic chlorides, can lead to the formation of various products, indicating a range of chemical behaviors . The properties of O-(2-Phenoxyethyl)hydroxylamine hydrochloride would be expected to include typical hydroxylamine characteristics, such as reactivity towards electrophiles and the potential to form hydrogen bonds, depending on its specific structure.

Scientific Research Applications

1. Use in Synthesis of Novel Compounds

O-(2-Phenoxyethyl)hydroxylamine hydrochloride plays a role in the synthesis of novel compounds. For instance, it is used in the preparation of novel isoxazole derivatives, which have demonstrated significant analgesic and antimicrobial activities. These activities were compared with reference drugs like paracetamol, ciprofloxacin, and clotrimazole, indicating its potential in medicinal chemistry (Sahu et al., 2009).

2. Application in Analytical Chemistry

In analytical chemistry, hydroxylamine derivatives, including O-(2-Phenoxyethyl)hydroxylamine hydrochloride, are utilized for the determination of various chemicals. For example, a study demonstrated its use in a new strategy for the simultaneous determination of hydroxylamine and phenol using modified electrodes (Ensafi & Heydari, 2012).

3. In Organic Reactions

Hydroxylamine and its derivatives are used as reagents in organic reactions. A research demonstrated its efficiency in converting arylboronic acids and their pinacolyl boronate esters into phenols, highlighting its versatility in organic synthesis (Kianmehr et al., 2007).

4. In Environmental and Industrial Applications

Hydroxylamine derivatives have relevance in environmental and industrial applications. They are involved in processes such as phenol degradation in the Fenton reaction, showcasing their importance in environmental chemistry (Yalfani et al., 2011).

5. Role in Spectrophotometric Procedures

These compounds play a role in spectrophotometric procedures for determining compounds like phenol and o-cresol in water and wastewater samples. This highlights their significance in analytical methodologies for environmental monitoring (Rodrigues et al., 2010).

Safety And Hazards

“O-(2-Phenoxyethyl)hydroxylamine hydrochloride” is classified under the GHS07 category. It is harmful if swallowed, harmful in contact with skin, and causes skin irritation. It may cause an allergic skin reaction and serious eye irritation. It is also suspected of causing cancer .

properties

IUPAC Name

O-(2-phenoxyethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-11-7-6-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSNPPTZTPXOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968785
Record name O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Phenoxyethyl)hydroxylamine hydrochloride

CAS RN

5397-72-8
Record name 5397-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KB Wiberg - Journal of the American Chemical Society, 1952 - ACS Publications
Methyl 4-Chlorovalerate (IV).—To 26 g.(0.2 mole) of (+)-I, 1 ([a] 24d+ 1.53, neat, 1= 1) was added 30 g. of thionyl chloride, and the mixture was heated to reflux for one hour. After cooling…
Number of citations: 2 pubs.acs.org
P Truitt, EH Holst, M Robbins - Journal of the American Chemical …, 1952 - ACS Publications
Although compounds of type (I) have been re-ported, no report of antitubercular testing or activ-ity has been noted. However, certain hydrox-amic acids have been reported to possess …
Number of citations: 3 pubs.acs.org

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